molecular formula C12H21BN2O3 B1403053 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol CAS No. 1000802-50-5

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol

Cat. No. B1403053
Key on ui cas rn: 1000802-50-5
M. Wt: 252.12 g/mol
InChI Key: ZVUJZEKDRFLYFL-UHFFFAOYSA-N
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Patent
US09133224B2

Procedure details

A deoxygenated mixture of 1-[3-(benzyloxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Compound 3F, 505 mg, 1.48 mmol) and 10% Pd—C (100 mg) in EtOH (15 mL) was stirred under an atmosphere of hydrogen overnight. The reaction mixture was filtered through a pad of celite and evaporated under reduced pressure to give the desired product as 370 mg of a light-yellow oil (99%). 1H NMR (CDCl3, 400 MHz): δ=7.80 (s, 1H), 7.71 (s, 1H), 4.32 (t, J=6.3 Hz, 2H), 3.63 (t, J=5.8 Hz, 2H), 2.06 (m, 3H), 1.33 (s, 12H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][N:12]1[CH:16]=[C:15]([B:17]2[O:21][C:20]([CH3:23])([CH3:22])[C:19]([CH3:25])([CH3:24])[O:18]2)[CH:14]=[N:13]1)C1C=CC=CC=1>CCO.[Pd]>[CH3:24][C:19]1([CH3:25])[C:20]([CH3:22])([CH3:23])[O:21][B:17]([C:15]2[CH:14]=[N:13][N:12]([CH2:11][CH2:10][CH2:9][OH:8])[CH:16]=2)[O:18]1

Inputs

Step One
Name
Quantity
505 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=NN(C1)CCCO)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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